Cyclohexene, 3-ethenyl-1-ethynyl-

Description

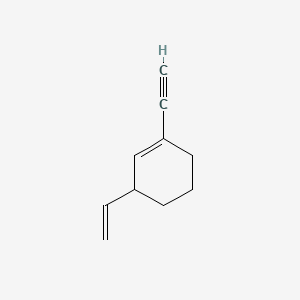

Cyclohexene derivatives are pivotal in organic synthesis and industrial chemistry due to their versatile reactivity and structural diversity. Cyclohexene, 3-ethenyl-1-ethynyl- (C₉H₁₀) is a substituted cyclohexene featuring both ethenyl (vinyl, C=C) and ethynyl (acetylene, C≡C) groups. These functional groups confer unique electronic and steric properties, influencing its reactivity in oxidation, cycloaddition, and polymerization reactions.

Properties

Molecular Formula |

C10H12 |

|---|---|

Molecular Weight |

132.20 g/mol |

IUPAC Name |

3-ethenyl-1-ethynylcyclohexene |

InChI |

InChI=1S/C10H12/c1-3-9-6-5-7-10(4-2)8-9/h1,4,8,10H,2,5-7H2 |

InChI Key |

YRSNBJABHVNCBY-UHFFFAOYSA-N |

Canonical SMILES |

C=CC1CCCC(=C1)C#C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclohexene, 3-ethenyl-1-ethynyl- can be synthesized through several methods. One common approach involves the reaction of cyclohexene with acetylene compounds under catalytic conditions. For instance, the reaction can be catalyzed by organometallic compounds, leading to the formation of the desired product . Another method involves the use of anionic or cationic catalysts to facilitate the addition of acetylene to cyclohexene .

Industrial Production Methods

Industrial production of Cyclohexene, 3-ethenyl-1-ethynyl- typically involves large-scale catalytic processes. These processes are designed to optimize yield and purity while minimizing costs and environmental impact. The use of advanced catalytic systems and continuous flow reactors are common in industrial settings to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions

Cyclohexene, 3-ethenyl-1-ethynyl- undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form epoxides or other oxygenated derivatives.

Reduction: Reduction reactions can convert the ethenyl and ethynyl groups to alkanes.

Substitution: The compound can participate in substitution reactions where the ethenyl or ethynyl groups are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).

Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

Substitution: Halogenation reactions often use reagents like bromine (Br2) or chlorine (Cl2) under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield epoxides, while reduction can produce alkanes. Substitution reactions can result in halogenated derivatives .

Scientific Research Applications

Cyclohexene, 3-ethenyl-1-ethynyl- has several applications in scientific research:

Chemistry: It is used as an intermediate in organic synthesis, particularly in the formation of complex molecules.

Biology: The compound’s derivatives are studied for their potential biological activities.

Medicine: Research is ongoing to explore its use in the development of pharmaceuticals.

Industry: It is utilized in the production of polymers and other advanced materials

Mechanism of Action

The mechanism of action of Cyclohexene, 3-ethenyl-1-ethynyl- involves its interaction with various molecular targets. The ethenyl and ethynyl groups can participate in reactions that modify the compound’s structure and reactivity. These interactions can influence pathways related to organic synthesis and material science .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Cyclohexene, 4-Ethenyl (CAS 100-40-3)

- Structure : Contains a single ethenyl group at the 4-position (C₈H₁₂, MW 108.18) .

- Comparison : The absence of an ethynyl group reduces polarity and reactivity compared to the target compound. 4-Ethenylcyclohexene is industrially significant as a precursor in rubber and resin production, where its simpler structure favors controlled polymerization.

Cyclohexene, 3-(3-Methyl-1-Butenyl)-, (E)- (CAS 56030-49-0)

- Structure : Branched alkenyl substituent at the 3-position (C₁₁H₁₈, XLogP3 = 4.1) .

- Comparison : The bulky 3-methyl-1-butenyl group enhances hydrophobicity (higher XLogP3) but limits steric accessibility for catalytic reactions. Unlike the ethynyl group in the target compound, the alkenyl substituent here primarily participates in electrophilic additions rather than radical or nucleophilic pathways.

Cyclohexene, 2-Ethenyl-1,3,3-Trimethyl- (CID 113)

- Structure : Methyl and ethenyl substituents (C₁₁H₁₈) .

- Comparison : Methyl groups increase steric hindrance, reducing reaction rates in oxidation or catalytic processes. The absence of an ethynyl group limits conjugation effects, making this compound less reactive in cycloadditions compared to the target molecule.

Reactivity in Catalytic Oxidation

- Target Compound : The ethynyl group may enhance radical-mediated oxidation pathways due to its electron-deficient triple bond. This could lead to higher selectivity for epoxidation or allylic oxidation products under catalytic conditions .

- Analogues: 4-Ethenylcyclohexene: Oxidizes predominantly to epoxides or ketones via metal-catalyzed pathways (e.g., CoFe₂O₄ nanoparticles achieve 85% conversion to 2-cyclohexene-1-ol) . 3-(3-Methyl-1-Butenyl) Cyclohexene: Branched substituents may divert oxidation to tertiary carbon sites, yielding complex hydroperoxides .

Physical and Thermodynamic Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.